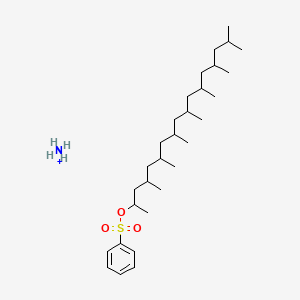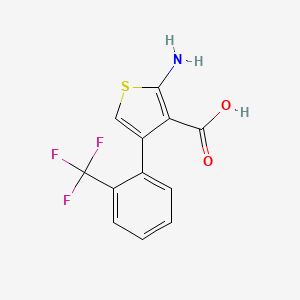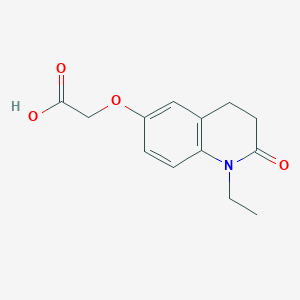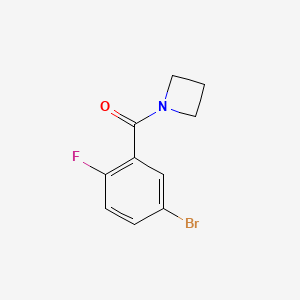
Ammonium (1,3,5,7,9,11,13,15-octamethylhexadecyl)benzenesulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium (1,3,5,7,9,11,13,15-octamethylhexadecyl)benzenesulphonate is a quaternary ammonium compound characterized by its long alkyl chain and aromatic sulfonate group. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ammonium (1,3,5,7,9,11,13,15-octamethylhexadecyl)benzenesulphonate typically involves the quaternization of a tertiary amine with an alkyl halide, followed by sulfonation. The reaction conditions often include:
Temperature: Moderate temperatures around 50-70°C.
Solvent: Polar solvents like ethanol or methanol.
Catalysts: Acidic catalysts such as sulfuric acid.
Industrial Production Methods
Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield. The process includes:
Raw Materials: Tertiary amines and alkyl halides.
Reaction Setup: Continuous stirring and controlled addition of reagents.
Purification: Crystallization or distillation to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ammonium (1,3,5,7,9,11,13,15-octamethylhexadecyl)benzenesulphonate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: Nucleophilic substitution reactions are common, especially with halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary or secondary amines.
Substitution: Alkylated or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
Ammonium (1,3,5,7,9,11,13,15-octamethylhexadecyl)benzenesulphonate has diverse applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Employed in cell membrane studies due to its surfactant properties.
Medicine: Investigated for its antimicrobial and antifungal activities.
Industry: Utilized in the formulation of detergents and emulsifiers.
Wirkmechanismus
The mechanism of action of ammonium (1,3,5,7,9,11,13,15-octamethylhexadecyl)benzenesulphonate involves its interaction with lipid membranes. The compound disrupts the lipid bilayer, leading to increased permeability and potential cell lysis. This action is primarily due to the long alkyl chain inserting into the lipid membrane, while the sulfonate group interacts with the polar head groups of the lipids .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ammonium lauryl sulfate: Another surfactant with a shorter alkyl chain.
Cetyltrimethylammonium bromide: A quaternary ammonium compound with similar surfactant properties.
Benzalkonium chloride: Known for its antimicrobial properties.
Uniqueness
Ammonium (1,3,5,7,9,11,13,15-octamethylhexadecyl)benzenesulphonate is unique due to its specific combination of a long alkyl chain and an aromatic sulfonate group, which provides distinct surfactant and antimicrobial properties compared to other quaternary ammonium compounds .
Eigenschaften
CAS-Nummer |
98690-35-8 |
|---|---|
Molekularformel |
C30H58NO3S+ |
Molekulargewicht |
512.9 g/mol |
IUPAC-Name |
azanium;4,6,8,10,12,14,16-heptamethylheptadecan-2-yl benzenesulfonate |
InChI |
InChI=1S/C30H54O3S.H3N/c1-22(2)15-23(3)16-24(4)17-25(5)18-26(6)19-27(7)20-28(8)21-29(9)33-34(31,32)30-13-11-10-12-14-30;/h10-14,22-29H,15-21H2,1-9H3;1H3/p+1 |
InChI-Schlüssel |
JPCYALYUEBURKD-UHFFFAOYSA-O |
Kanonische SMILES |
CC(C)CC(C)CC(C)CC(C)CC(C)CC(C)CC(C)CC(C)OS(=O)(=O)C1=CC=CC=C1.[NH4+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-Fluoro-N-methyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B12072907.png)




![3-[4-Amino-3-(trifluoromethyl)phenoxy]propan-1-ol](/img/structure/B12072944.png)
![(Z)-2-[2-(phenylmethoxycarbonylamino)-1,3-thiazol-4-yl]pent-2-enedioic acid](/img/structure/B12072957.png)



